molecular formula C9H15NO3 B13323085 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid

2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid

Cat. No.: B13323085
M. Wt: 185.22 g/mol
InChI Key: OQUOJWRERYSMSF-UHFFFAOYSA-N
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Description

2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid is a bicyclic compound featuring an oxygen atom (oxa) in the 8-position of the bicyclo[3.2.1]octane framework, an amino group at the 2-position, and an acetic acid side chain.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(2-amino-8-oxabicyclo[3.2.1]octan-2-yl)acetic acid

InChI

InChI=1S/C9H15NO3/c10-9(5-8(11)12)4-3-6-1-2-7(9)13-6/h6-7H,1-5,10H2,(H,11,12)

InChI Key

OQUOJWRERYSMSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC1O2)(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid typically involves the enantioselective construction of the 8-oxabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed in large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following bicyclic acetic acid derivatives share structural similarities but differ in substituent positions and heteroatom inclusion:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heteroatom Position Purity/Specifications
2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid (Target) Likely C₉H₁₅NO₃ ~187.22* 8-oxa, 2-amino, acetic acid 8-oxa Not reported
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid C₉H₁₅NO₂ 169.22 8-aza, 3-acetic acid 8-aza ≥95%
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid C₉H₁₅NO₂ 169.22 3-aza, 8-acetic acid 3-aza Not reported
{6-oxabicyclo[3.2.1]octan-2-yl}methanamine hydrochloride C₈H₁₆ClNO 193.67 6-oxa, methanamine, HCl salt 6-oxa Not reported
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid C₂₁H₂₃NO₆ 385.41 Linear chain, Fmoc-protected amino group N/A ≥98%

*Estimated based on structural similarity to analogs.

Key Observations:

Heteroatom Position and Type: The target compound’s 8-oxa substitution contrasts with 8-aza () and 6-oxa (). Substituent positions (e.g., 2-amino vs. 3-acetic acid) influence steric effects and electronic distribution, which may affect interactions with biological targets or solubility .

Functional Groups: The acetic acid moiety in the target and analogs (e.g., ) enhances water solubility and enables salt formation or conjugation reactions. In contrast, the methanamine group in is basic and may form stable hydrochloride salts . The Fmoc-protected amino group in highlights applications in peptide synthesis, a niche less relevant to bicyclic acetic acids .

Biological Activity

2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid is a bicyclic compound that presents significant potential in medicinal chemistry due to its unique structural features, including an amino group and a carboxylic acid moiety. This compound, also referred to as 2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid, has garnered attention for its diverse biological activities, which are crucial for applications in drug development.

  • Chemical Formula : C₇H₁₃N₃O₃
  • Molecular Weight : Approximately 185.23 g/mol
  • Structure : Contains a bicyclic framework with an oxabicyclic structure.

Biological Activities

Research indicates that compounds similar to 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.
  • Neuroactive Properties : The amino group in the structure suggests potential neuroactivity, making it a candidate for further investigation in neurological disorders.
  • Cytotoxicity : Initial cytotoxicity assays indicate variable effects on different cell lines, necessitating further exploration of its safety and efficacy profiles.

The biological activity of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid can be attributed to its functional groups, which facilitate interactions with biological targets:

  • Binding Affinity : Interaction studies have focused on the compound's binding affinity to specific receptors, which is essential for understanding its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid:

Compound NameStructure TypeNotable Features
8-Oxabicyclo[3.2.1]octaneBicyclicLacks amino group; used in various synthetic routes
1-Aminocyclopentanecarboxylic AcidCyclic amineExhibits different biological activities; simpler structure
4-Aminobutyric AcidLinear amineKnown for neuroactive properties; simpler than bicyclic structures

The combination of bicyclic architecture and functional groups in 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid enhances its potential therapeutic applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of this compound's biological activity:

  • Synthesis Methods : Various synthetic pathways have been developed to produce 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid, allowing for modifications that enhance its biological activity.
  • Cytotoxicity Studies : In vitro assays conducted on cell lines such as L929 and A549 have shown varying degrees of cytotoxicity, with some derivatives exhibiting significant cell viability enhancement at specific concentrations.
  • Antimicrobial Testing : Microbiological tests against a panel of bacteria demonstrated that certain derivatives of this compound could inhibit the growth of resistant strains like MRSA, indicating potential as a new antimicrobial agent.

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